

# How to handle phentermine producing a false positive on drug screens

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## Compound of Interest

Compound Name: *lonamin*

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## Technical Support Center: Phentermine and Drug Screening

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding phentermine-induced false-positive results in amphetamine drug screens.

### Frequently Asked Questions (FAQs)

Q1: Why does phentermine cause a false positive for amphetamines on drug screens?

A1: Phentermine can produce a false-positive result for amphetamines on initial screening tests due to its structural similarity to amphetamine.<sup>[1][2][3][4][5]</sup> Both molecules share a common chemical backbone that can be recognized by the antibodies used in immunoassay screening tests.<sup>[6][7]</sup> These initial tests are designed for speed and sensitivity and can sometimes lack the specificity to distinguish between structurally related compounds.<sup>[7][8]</sup>

Q2: Which type of drug test is likely to show a false positive for amphetamines with phentermine use?

A2: Immunoassay-based urine drug screens are the most common type of test that can result in a false positive for amphetamines from phentermine use.<sup>[7][8][9]</sup> These are often used for initial workplace or clinical drug screenings because they are rapid and cost-effective.<sup>[8]</sup>

Confirmatory tests, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly specific and can differentiate phentermine from amphetamines.[1][2][10]

Q3: How long after the last dose can phentermine be detected in the system?

A3: The detection window for phentermine varies depending on the type of sample collected and individual factors like metabolism.[1][9]

- Urine: Typically detectable for 1 to 4 days.[1][2][11]
- Blood: Approximately 24 hours.[2]
- Saliva: Can be detected for 24 to 48 hours.[2]
- Hair: Can be detected for up to 90 days or longer, depending on the length of the hair sample.[1][2]

Q4: What should be done if a research subject taking phentermine has a positive amphetamine screen?

A4: A positive result from an initial immunoassay screen should not be considered definitive. It is crucial to perform a confirmatory test using a more specific method like GC-MS or LC-MS/MS to rule out a false positive and accurately identify the substance.[2][9][12] Proper documentation of any prescribed phentermine is also essential.[11]

Q5: Are there other medications that can cause a false positive for amphetamines?

A5: Yes, several other medications have been reported to cause false positives for amphetamines. These include certain antidepressants (like bupropion and trazodone), antipsychotics, antihistamines, and over-the-counter cold medications containing pseudoephedrine or phenylephrine.[4][8][13][14][15][16][17]

## Troubleshooting Guides

### Guide 1: Investigating a Suspected Phentermine-Induced False Positive

This guide outlines the steps to take when a preliminary positive for amphetamines is suspected to be caused by phentermine.

- Review Subject's Medication History: Confirm and document if the individual has a valid prescription for and is taking phentermine.[\[11\]](#) Note the dosage and time of the last administration.
- Quarantine the Initial Result: Do not take any action based solely on the initial immunoassay screen. Treat the result as presumptive pending confirmation.[\[12\]](#)
- Request Confirmatory Testing: The specimen that yielded the positive result should be sent for confirmatory analysis using either GC-MS or LC-MS/MS.[\[1\]](#)[\[2\]](#)[\[9\]](#) These methods can definitively distinguish between phentermine and amphetamine/methamphetamine.[\[10\]](#)[\[12\]](#)[\[17\]](#)
- Interpretation of Confirmatory Results:
  - Positive for Phentermine, Negative for Amphetamine/Methamphetamine: This confirms that the initial result was a false positive due to phentermine.
  - Positive for Amphetamine/Methamphetamine: This indicates the presence of these substances, independent of phentermine use.

## Data Presentation

Table 1: Cross-Reactivity of Phentermine with Amphetamine Immunoassays

Immunoassay Kit/Method	Reported Cross-Reactivity of Phentermine	Source
Immunalysis ELISA for amphetamine (in meconium)	89% at 25 ng/g	<a href="#">[18]</a> <a href="#">[19]</a>
General Immunoassays	High potential for cross-reactivity due to structural similarity. Specific percentages vary by manufacturer and assay design.	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[17]</a>

Note: The degree of cross-reactivity can vary significantly between different manufacturers and even different lots of the same immunoassay. It is recommended to consult the manufacturer's package insert for specific cross-reactivity data.

## Experimental Protocols

### Protocol 1: Confirmatory Analysis of Phentermine and Amphetamine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the simultaneous detection of phentermine and amphetamine in urine.

1. Principle: This method is for the definitive identification and quantification of phentermine and amphetamine. The drugs are extracted from the urine sample, derivatized to increase their volatility, and then separated and identified by GC-MS.

2. Materials:

- Urine sample
- Internal standard (e.g., d5-methamphetamine)[[19](#)]
- Extraction solvent (e.g., ethyl acetate)
- Derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA)[[20](#)]
- GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

3. Sample Preparation:

- To 1 mL of urine, add the internal standard.
- Adjust the pH of the sample to the alkaline range (pH 9-10) with a suitable buffer.
- Perform a liquid-liquid extraction by adding 5 mL of extraction solvent and vortexing for 2 minutes.

- Centrifuge to separate the layers and transfer the organic layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue with the derivatizing agent and heat at 70°C for 20 minutes.
- Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for injection.

#### 4. GC-MS Analysis:

- Injection Volume: 1-2  $\mu$ L
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 100°C, ramp up to 280°C.
- Carrier Gas: Helium
- MS Mode: Selected Ion Monitoring (SIM) or full scan. Monitor for characteristic ions of the derivatized phentermine and amphetamine.

5. Data Interpretation: The presence of phentermine and/or amphetamine is confirmed by comparing the retention times and mass spectra of the peaks in the sample to those of certified reference standards.

## Protocol 2: Confirmatory Analysis of Phentermine and Amphetamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general methodology for the highly sensitive and specific detection of phentermine and amphetamine in urine.

1. Principle: LC-MS/MS offers high specificity and sensitivity, often with simpler sample preparation than GC-MS. The compounds are separated by liquid chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

## 2. Materials:

- Urine sample
- Internal standard (e.g., phentermine-d5, amphetamine-d8)
- LC-MS/MS system with a C18 reversed-phase column
- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid

## 3. Sample Preparation:

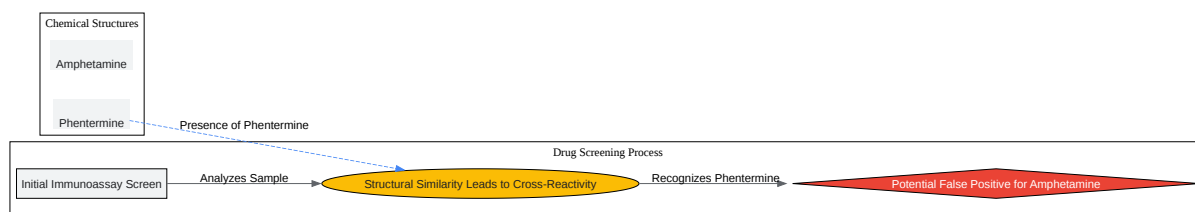
- To 100  $\mu$ L of urine, add the internal standard.
- Perform a "dilute-and-shoot" method by diluting the sample with the mobile phase, or a simple protein precipitation if required.
- Centrifuge the sample and transfer the supernatant to an autosampler vial for injection.

## 4. LC-MS/MS Analysis:

- Injection Volume: 5-10  $\mu$ L
- Column: C18 reversed-phase column
- Mobile Phase Gradient: A gradient elution from low to high percentage of mobile phase B.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MS/MS Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for phentermine and amphetamine should be monitored. For example, for phentermine, a potential transition could be  $m/z$  150.2  $\rightarrow$  91.1.[\[19\]](#)

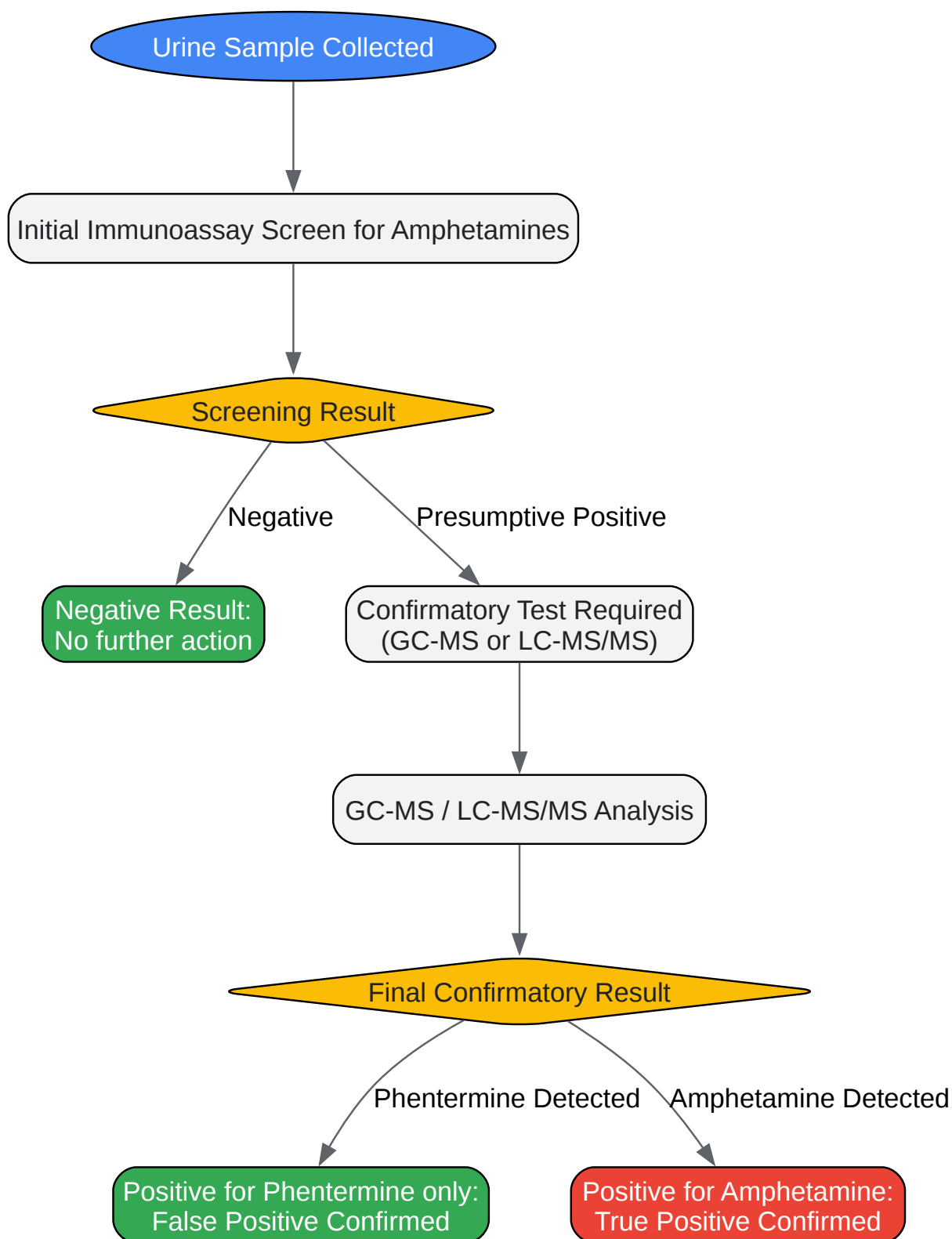
5. Data Interpretation: The presence of each analyte is confirmed by the detection of its specific MRM transitions at the correct retention time, relative to the internal standard.

## Mandatory Visualizations



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Caption: Structural similarity between phentermine and amphetamine causing cross-reactivity in immunoassays.



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Caption: Workflow for handling a presumptive positive amphetamine screen.



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